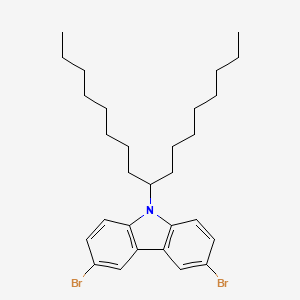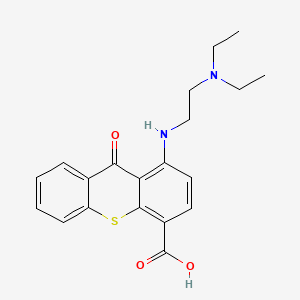
Hycanthone acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hycanthone acid is a metabolite of lucanthone, a thioxanthenone derivative. It was approved by the FDA in 1975 as an antiparasitic agent primarily used to treat schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s nerve function, leading to paralysis and death. Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .
准备方法
Synthetic Routes and Reaction Conditions
Hycanthone acid is synthesized from lucanthone through a series of chemical reactionsThe reaction conditions typically include the use of strong bases and organic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
Hycanthone acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxanthenone ring can be reduced to form dihydro derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenone derivatives.
科学研究应用
Hycanthone acid has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator to study nucleic acid interactions.
Biology: Investigated for its effects on parasite nerve function and enzyme inhibition.
Medicine: Explored for its potential antineoplastic activity and as a treatment for schistosomiasis.
Industry: Utilized in the development of antiparasitic drugs and as a research tool in molecular biology .
作用机制
Hycanthone acid exerts its effects by:
Interfering with Parasite Nerve Function: Leading to paralysis and death of the parasite.
DNA Intercalation: Inhibiting RNA synthesis and nucleic acid biosynthesis.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase and apurinic endonuclease-1 (APE1), which are crucial for parasite survival .
相似化合物的比较
Similar Compounds
Lucanthone: The parent compound of hycanthone acid, also a thioxanthenone derivative with similar antiparasitic and antineoplastic properties.
Miracil D: Another thioxanthenone derivative used in the treatment of schistosomiasis and studied for its antitumor activity
Uniqueness of this compound
This compound is unique due to its dual action as both an antiparasitic and potential antineoplastic agent. Its ability to intercalate into DNA and inhibit RNA synthesis sets it apart from other similar compounds. Additionally, its specific inhibition of enzymes like APE1 highlights its potential as a therapeutic agent in cancer research .
属性
CAS 编号 |
16140-23-1 |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25) |
InChI 键 |
YFEPOZJRNIKWTC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


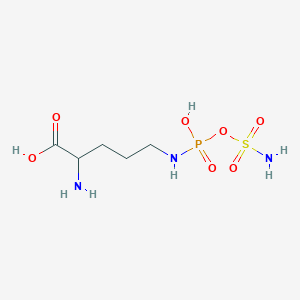

![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
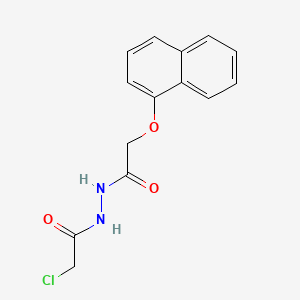
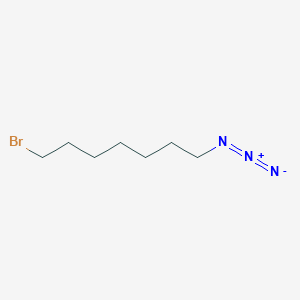

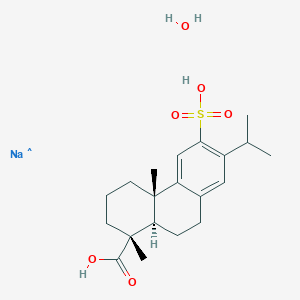

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
